molecular formula C14H10FN3O B11115110 N-(1H-benzimidazol-2-yl)-3-fluorobenzamide CAS No. 70345-67-4

N-(1H-benzimidazol-2-yl)-3-fluorobenzamide

Cat. No.: B11115110
CAS No.: 70345-67-4
M. Wt: 255.25 g/mol
InChI Key: MTFZKSMAVQQVOZ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3-fluorobenzamide: is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. . The presence of the benzimidazole ring fused with a fluorobenzamide moiety makes this compound of significant interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-3-fluorobenzamide typically involves the reaction of 2-aminobenzimidazole with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1H-benzimidazol-2-yl)-3-fluorobenzamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for cancer cell survival .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways that are crucial for cell growth and survival .

Comparison with Similar Compounds

  • N-(1H-benzimidazol-2-yl)-N’-benzyl propionamidine
  • N-(1H-benzimidazol-2-yl)-N’-methylbenzamide
  • N-(1H-benzimidazol-2-yl)-N’-phenylbenzamide

Comparison: Compared to these similar compounds, N-(1H-benzimidazol-2-yl)-3-fluorobenzamide exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity, which can improve its bioavailability and ability to penetrate cell membranes. Additionally, the fluorine atom can influence the compound’s binding affinity to molecular targets, potentially enhancing its biological activity .

Conclusion

This compound is a compound of significant interest in various scientific research fields due to its unique structure and diverse biological activities. Its synthesis, chemical reactions, and applications in chemistry, biology, medicine, and industry make it a valuable compound for further study and development.

Properties

CAS No.

70345-67-4

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-fluorobenzamide

InChI

InChI=1S/C14H10FN3O/c15-10-5-3-4-9(8-10)13(19)18-14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,16,17,18,19)

InChI Key

MTFZKSMAVQQVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)F

solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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